3,5-Dinitro-L-tyrosine

Enzymology Biochemistry Assay Development

For enzyme kinetics and thyroid hormone research, 3,5-Dinitro-L-tyrosine (CAS 17360-11-1) is the definitive C-nitro L-tyrosine derivative. Its dual 3,5-dinitro substitution delivers a unique enzymatic profile—zero activity in tyrosine aminotransferase assays, distinct competitive deiodinase inhibition, and a unique kinetic signature for thyroid hormone aminotransferase studies—unmatched by mono-nitrated (MNT) or dibromo (DBT) analogs. In proteomics, its ~3% peroxynitrite yield enables discrimination of primary vs. secondary oxidative damage. ≥98% purity. Request a quote.

Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
CAS No. 17360-11-1
Cat. No. B556641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitro-L-tyrosine
CAS17360-11-1
Synonyms17360-11-1; 3,5-Dinitro-L-tyrosine; 3,5-Dinitrotyrosine; (S)-2-Amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid; 3,5-Dinitro-tyr-oh; CHEBI:28275; (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid; Tyrosine,3,5-dinitro-; C03225; L-Tyrosine,3,5-dinitro-; AC1L98DC; SCHEMBL426451; CHEMBL2111693; CTK0H8249; SAZOSDSFLRXREA-YFKPBYRVSA-; MolPort-001-793-132; ANW-61119; H-Tyr(3,5-(NO2)2)-OH; ZINC12428290; AKOS015888308; AM83568; RTR-007691; VZ34913; 3,5-Dinitro-4-hydroxy-L-phenylalanine; AJ-62261
Molecular FormulaC9H9N3O7
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
InChIInChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1
InChIKeySAZOSDSFLRXREA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitro-L-tyrosine (CAS 17360-11-1): Procurement Guide for a Specialized Tyrosine Analog


3,5-Dinitro-L-tyrosine (CAS 17360-11-1) is a non-proteinogenic, C-nitro L-tyrosine derivative, distinguished by nitro group substitutions at the 3 and 5 positions of its aromatic ring [1]. This precise dinitration confers unique chemical and biological properties, making it a critical tool in specialized research domains, including enzyme kinetics, thyroid hormone pathway analysis, and studies of oxidative protein modification, where unmodified L-tyrosine or mono-nitrated analogs fail to provide the necessary specificity or activity [1].

3,5-Dinitro-L-tyrosine: Why Simple Tyrosine Analogs Are Not Interchangeable


Substituting 3,5-Dinitro-L-tyrosine with generic tyrosine analogs like 3-nitro-L-tyrosine (MNT) or 3,5-dibromo-L-tyrosine (DBT) is scientifically invalid due to fundamental, quantifiable differences in enzymatic interactions and biological activity. The compound's dual nitro groups are not merely additive; they create an orthogonal profile. For instance, 3,5-Dinitro-L-tyrosine exhibits a dramatically different enzymatic behavior compared to its mono-nitrated counterpart , acts as a distinct inhibitor in thyroidal deiodination assays [1], and serves as a unique, non-reactive substrate for certain transaminases [2]. These quantitative divergences necessitate the use of the specific dinitro compound to ensure experimental validity and reproducibility.

3,5-Dinitro-L-tyrosine: Quantified Evidence for Differentiated Research Use


Zero Activity as a Tyrosine Aminotransferase Substrate vs. Active L-Tyrosine

As an artificial substrate, 3,5-Dinitro-L-tyrosine demonstrates zero activity with tyrosine aminotransferase, a stark contrast to the enzyme's natural substrate, L-tyrosine . This complete lack of activity allows for its use as a non-interfering control or to study enzyme specificity without background catalysis.

Enzymology Biochemistry Assay Development

Intermediate Inhibitory Potency for Thyroidal Deiodination vs. 3-Nitro-L-tyrosine

In a comparative study of tyrosine derivatives, 3,5-Dinitro-L-tyrosine (DNT) demonstrated an intermediate potency as an inhibitor of 3,5-diiodo-L-tyrosine (DIT) deiodination in TPNH-supplemented sheep thyroid homogenates [1]. It was more potent than 3,5-dibromo-L-tyrosine (DBT) but less potent than 3-nitro-L-tyrosine (MNT).

Endocrinology Thyroid Research Inhibitor Studies

Unique Aminotransferase Kinetics: High Turnover Number vs. Iodinated Analogs

In a study of L-triiodothyronine aminotransferase, 3,5-Dinitro-L-tyrosine exhibited a significantly higher turnover number (2391 moles per min per mole of enzyme) compared to iodinated tyrosine analogs such as 3-iodo-L-tyrosine (221) and 3,5-diiodo-L-tyrosine (66) [1]. This is in contrast to its higher Michaelis constant (Km) of 4.4 mM, indicating a unique kinetic profile.

Enzyme Kinetics Thyroid Hormone Metabolism Biochemistry

Minor Product in Peroxynitrite-Mediated Nitration: 3% Yield vs. 50% for 3-Nitrotyrosine

In a model system of peroxynitrite-mediated peptide nitration, 3,5-Dinitrotyrosine was characterized as a minor product, representing only about 3% of the original tyrosine content, in stark contrast to 3-Nitrotyrosine which was the major product at ~50% [1].

Oxidative Stress Protein Modification Analytical Chemistry

3,5-Dinitro-L-tyrosine: High-Impact Application Scenarios Based on Quantitative Evidence


Essential Non-Reactive Control in Tyrosine Aminotransferase Assays

For researchers studying tyrosine aminotransferase, 3,5-Dinitro-L-tyrosine is an indispensable control. Its confirmed zero activity relative to the natural substrate, L-tyrosine, allows for precise quantification of enzyme activity without interference from the control compound . This binary on/off distinction, not offered by other close analogs, is essential for robust and reproducible enzymatic studies.

Fine-Tuning Inhibition of the Thyroidal Iodotyrosine Deiodination Pathway

Investigations into thyroid hormone synthesis and the iodotyrosine salvage pathway require precise modulation. 3,5-Dinitro-L-tyrosine (DNT) provides an intermediate level of inhibition of deiodinase activity, a property quantitatively distinct from the stronger inhibitor 3-nitro-L-tyrosine (MNT) and the weaker inhibitor 3,5-dibromo-L-tyrosine (DBT) . This makes it the compound of choice for dose-response studies or when a moderate, competitive inhibitory effect is required.

Advanced Kinetic Characterization of Thyroid Hormone Aminotransferases

To dissect the substrate specificity and catalytic mechanism of thyroid hormone aminotransferases, 3,5-Dinitro-L-tyrosine offers a unique kinetic signature. Its combination of a high turnover number and a relatively high Michaelis constant distinguishes it from both iodinated tyrosines and the hormone T3 . This profile allows researchers to probe the enzyme's active site geometry and catalytic efficiency in ways that other substrates cannot.

Trace-Level Secondary Biomarker in Oxidative Protein Damage Studies

In mass spectrometry-based proteomics studies of oxidative and nitrosative stress, 3,5-Dinitrotyrosine acts as a critical secondary marker. Its formation at a significantly lower yield (~3%) compared to 3-Nitrotyrosine (~50%) reflects a distinct, secondary nitration event . This quantitative difference allows for a more granular analysis of peroxynitrite chemistry and helps differentiate primary versus secondary protein damage pathways.

Technical Documentation Hub

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